molecular formula C8H12O2 B3024995 Cyclohexane-1,4-dicarbaldehyde CAS No. 33424-83-8

Cyclohexane-1,4-dicarbaldehyde

Cat. No.: B3024995
CAS No.: 33424-83-8
M. Wt: 140.18 g/mol
InChI Key: QWKLKVRIQGSSKF-UHFFFAOYSA-N
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Description

Cyclohexane-1,4-dicarbaldehyde is an organic compound with the molecular formula C8H12O2. It consists of a cyclohexane ring with two aldehyde groups attached at the 1 and 4 positions. This compound is known for its versatility in various chemical reactions and its applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing cyclohexane-1,4-dicarbaldehyde involves the pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane at temperatures between 540°C and 545°C. This process primarily yields this compound . Another method involves the oxidation of cyclohexane-1,4-dimethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents under controlled conditions to ensure high yield and purity. The choice of oxidizing agent and reaction conditions can vary depending on the desired scale and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form cyclohexane-1,4-dicarboxylic acid.

    Reduction: Reduction of this compound can yield cyclohexane-1,4-dimethanol.

    Substitution: The aldehyde groups in this compound can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Grignard reagents, organolithium compounds.

Major Products:

    Oxidation: Cyclohexane-1,4-dicarboxylic acid.

    Reduction: Cyclohexane-1,4-dimethanol.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Cyclohexane-1,4-dicarbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: this compound derivatives are explored for their potential therapeutic properties.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexane-1,4-dicarbaldehyde primarily involves its reactivity as an aldehyde. The aldehyde groups can undergo nucleophilic addition reactions, forming various adducts. These reactions are facilitated by the electron-withdrawing nature of the aldehyde groups, which makes the carbonyl carbon more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Cyclohexane-1,4-dicarbaldehyde can be compared with other similar compounds such as:

    Cyclohexane-1,4-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.

    Cyclohexane-1,4-dimethanol: Similar structure but with hydroxyl groups instead of aldehyde groups.

    Cyclohexane-1,4-dinitrile: Similar structure but with nitrile groups instead of aldehyde groups.

Uniqueness: this compound is unique due to its dual aldehyde functionality, which allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

cyclohexane-1,4-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-5-7-1-2-8(6-10)4-3-7/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKLKVRIQGSSKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101342945
Record name Cyclohexane-1,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101342945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33424-83-8
Record name Cyclohexane-1,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101342945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure according to Example 17 was repeated, but using the same amount of the polymer obtained from Example 10 instead of the polymer obtained from Example 1; 1,4-cyclohexane dicarboxaldehyde (1.4 g) as a cross-linker instead of glutaric dialdehyde, and methyl 3-methylpropionate (25 ml) as a solvent, to obtain a negative pattern with a resolution of 0.15 μm (FIG. 3).
Quantity
25 mL
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
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[Compound]
Name
polymer
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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